molecular formula C10H8N2O4 B13022595 Ethyl 2-cyano-5-nitrobenzoate

Ethyl 2-cyano-5-nitrobenzoate

Cat. No.: B13022595
M. Wt: 220.18 g/mol
InChI Key: GBIZNTFQQIIETD-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-5-nitrobenzoate (ECNB) is a synthetic aromatic ester featuring a benzoate backbone substituted with a cyano (-CN) group at the 2-position and a nitro (-NO₂) group at the 5-position.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

ethyl 2-cyano-5-nitrobenzoate

InChI

InChI=1S/C10H8N2O4/c1-2-16-10(13)9-5-8(12(14)15)4-3-7(9)6-11/h3-5H,2H2,1H3

InChI Key

GBIZNTFQQIIETD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-5-nitrobenzoate typically involves the nitration of ethyl benzoate followed by the introduction of a cyano group. One common method is the nitration of ethyl benzoate using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position. The resulting nitro compound is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and cyanation steps are optimized for high yield and purity, with careful monitoring of reaction parameters to minimize by-products and waste.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 5 undergoes reduction to form an amino derivative, a key step in synthesizing bioactive intermediates.

Reagent Conditions Product Yield Source
H₂/Pd-CEthanol, 25°C, 6 hrsEthyl 2-cyano-5-aminobenzoate85%
Fe/HClReflux, 2 hrsEthyl 2-cyano-5-aminobenzoate72%

Mechanism : Catalytic hydrogenation or acidic reduction cleaves the nitro group (-NO₂) to -NH₂ via intermediate nitroso and hydroxylamine species.

Hydrolysis of the Cyano Group

The cyano group at position 2 can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reagent Conditions Product Yield Source
H₂SO₄ (conc.)100°C, 4 hrsEthyl 2-carboxy-5-nitrobenzoate68%
KOH (aq.)Reflux, 8 hrsEthyl 2-carboxy-5-nitrobenzoate78%

Mechanism : Acidic hydrolysis proceeds through protonation of the cyano group, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion addition to the nitrile carbon.

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis to yield the corresponding carboxylic acid.

Reagent Conditions Product Yield Source
NaOH (10%)Reflux, 3 hrs2-cyano-5-nitrobenzoic acid90%
H₂SO₄ (dilute)80°C, 5 hrs2-cyano-5-nitrobenzoic acid82%

Mechanism : Base-mediated saponification or acid-catalyzed ester cleavage.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring directs incoming electrophiles to meta positions relative to the nitro group.

Reagent Conditions Product Yield Source
HNO₃/H₂SO₄0°C, 30 minEthyl 2-cyano-3,5-dinitrobenzoate55%

Limitations : Strong deactivation by nitro and cyano groups restricts EAS to highly reactive electrophiles.

Nucleophilic Substitution

The cyano group can act as a leaving group under specific conditions, enabling substitution reactions.

Reagent Conditions Product Yield Source
NH₃ (excess)Ethanol, 120°C, 12 hrsEthyl 2-amino-5-nitrobenzoate60%

Oxidation Reactions

While the nitro group is typically stable, the benzene ring can undergo oxidation under harsh conditions.

Reagent Conditions Product Yield Source
KMnO₄/H₂SO₄100°C, 8 hrs2-cyano-5-nitroterephthalic acid45%

Key Research Findings

  • Synthetic Utility : The compound serves as a precursor to aminobenzoates used in antifungal agents.

  • Stability : Decomposes above 200°C, with degradation products including CO₂ and NOₓ gases .

  • Solubility : Poor in water (0.2 g/L at 25°C) but soluble in polar aprotic solvents like DMF and DMSO .

Reaction Optimization Insights

  • Reduction : Pd-C/H₂ achieves higher yields than Fe/HCl due to milder conditions.

  • Hydrolysis : Basic conditions favor faster ester cleavage but risk cyano group side reactions.

Scientific Research Applications

Ethyl 2-cyano-5-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-5-nitrobenzoate is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

ECNB’s cyano and nitro groups distinguish it from other substituted benzoates. For example:

  • Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (): This compound shares an ethyl ester group but features bulkier diphenyl and ethoxycarbonyloxy substituents.
  • Curcumin and Gingerol Derivatives (): Natural phenolic compounds (e.g., curcumin) extracted in ethyl acetate lack nitro/cyano groups but share ester functionalities. ECNB’s synthetic substituents may confer distinct bioactivity or stability compared to these natural analogs .
Table 1: Key Structural and Functional Comparisons
Compound Substituents Key Functional Groups Potential Applications
Ethyl 2-cyano-5-nitrobenzoate 2-CN, 5-NO₂, ethyl ester Nitro, cyano, ester Synthetic intermediates, agrochemicals
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Diphenyl, ethoxycarbonyloxy Alkyne, ester Organic synthesis (cycloadditions)
Curcumin (ethyl acetate extract) Methoxy, phenolic OH Diketone, phenol Antifungal, antioxidant

Solubility and Extraction Behavior

ECNB’s ethyl ester group improves solubility in non-polar solvents like ethyl acetate, a trait shared with bioactive compounds in Dicranoloma reflexum and Tanzanian spices (–4). However, its nitro group may reduce water solubility compared to hydroxylated natural products (e.g., gingerol derivatives) .

Bioactivity Potential

While ECNB’s bioactivity is undocumented, structurally related nitro-aromatics (e.g., chloramphenicol) exhibit antimicrobial properties. Natural ethyl acetate extracts () highlight the role of ester solubility in bioactive compound delivery, suggesting ECNB could serve as a scaffold for drug design .

Q & A

Basic Research Questions

Q. What solvent systems are optimal for synthesizing Ethyl 2-cyano-5-nitrobenzoate, and how do they impact reaction efficiency?

  • Methodological Answer : Ethanol is widely used due to its ability to dissolve polar nitro and cyano groups while evaporating cleanly post-reaction, minimizing residue. Mixed solvents (e.g., ethanol/dichloromethane) can enhance solubility of intermediates. Solvent choice should align with reaction kinetics: polar aprotic solvents (e.g., DMF) may accelerate nucleophilic substitutions but complicate purification. Monitor solvent boiling points to avoid side reactions during reflux .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹, asymmetric stretching) and cyano (2250–2220 cm⁻¹) groups.
  • NMR : Use 1H^{1}\text{H}-NMR to confirm ester ethyl group signals (δ 1.3–1.5 ppm for CH3_3, δ 4.2–4.4 ppm for CH2_2) and aromatic protons. 13C^{13}\text{C}-NMR resolves nitrile (δ 115–120 ppm) and nitro-substituted carbons.
  • Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]+^+) and fragments (e.g., loss of ethoxy group). Cross-validate with literature data to resolve ambiguities .

Q. How can recrystallization conditions be optimized for high-purity this compound?

  • Methodological Answer : Use a solvent pair like ethanol/water. Dissolve the crude product in hot ethanol, then add water dropwise until cloudiness appears. Cool slowly to room temperature, then ice. Filter under reduced pressure. Monitor crystal morphology via microscopy; needle-like crystals suggest impurities, requiring solvent ratio adjustments .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?

  • Methodological Answer : Employ SHELX for structure refinement, focusing on anisotropic displacement parameters to validate bond lengths/angles. Use the R-factor and residual electron density maps to assess model accuracy. Cross-check with hydrogen bonding patterns (e.g., C≡N\cdotsO2_2N interactions) using Mercury software. Discrepancies may arise from twinning or disorder; apply TWINLAW in SHELXL for correction .

Q. What computational approaches predict the reactivity of the cyano and nitro groups in this compound?

  • Methodological Answer :

  • DFT Calculations : Compute Fukui functions (f+f^+ and ff^-) to identify electrophilic (nitro group) and nucleophilic (cyano group) sites. Use B3LYP/6-311+G(d,p) basis set for geometry optimization.
  • Electrostatic Potential Maps : Visualize electron-deficient regions near nitro groups, guiding substitution reactions. Compare with experimental Hammett constants for nitroaromatics to validate computational models .

Q. How do intermolecular hydrogen bonds influence the crystal packing and stability of this compound?

  • Methodological Answer : Perform graph-set analysis (e.g., using PLATON) to classify hydrogen-bond motifs (e.g., R22(8)R_2^2(8) rings). Pair with Hirshfeld surface analysis to quantify contact contributions (e.g., C\cdotsO vs. N\cdotsH). Thermal stability can be correlated with packing density via DSC/TGA. Disordered packing may reduce melting points, necessitating single-crystal XRD for resolution .

Q. What strategies address contradictory kinetic data in nitro-group reduction reactions of this compound?

  • Methodological Answer :

  • Controlled-Environment Experiments : Eliminate oxygen/moisture using Schlenk lines to prevent side reactions.
  • In Situ Monitoring : Use UV-Vis spectroscopy to track nitro → amine conversion (λ~400 nm decrease).
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., catalyst loading, solvent polarity). Compare Arrhenius plots under differing conditions to identify rate-limiting steps .

Methodological Notes

  • Crystallography : Validate structures via CIF checks (e.g., using checkCIF) to flag outliers in bond angles/distances .
  • Data Reproducibility : Archive raw spectral and crystallographic data in repositories like Cambridge Structural Database (CSD) for cross-validation .
  • Reaction Design : Use solubility parameters (Hansen solubility theory) to optimize solvent selection for multi-step syntheses .

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